molecular formula C16H13ClN2OS2 B406612 [4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-thiophen-2-ylmethanone CAS No. 301160-59-8

[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-thiophen-2-ylmethanone

Cat. No.: B406612
CAS No.: 301160-59-8
M. Wt: 348.9g/mol
InChI Key: OZYKXNRCDFTOGW-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-thiophen-2-ylmethanone is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a chlorophenylsulfanyl group

Preparation Methods

The synthesis of [4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-thiophen-2-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the chlorophenylsulfanyl group: This step involves the nucleophilic substitution of a chlorophenylsulfanyl group onto the pyrazole ring.

    Formation of the thiophene ring: The thiophene ring can be synthesized via a cyclization reaction involving a suitable diene and a sulfur source.

    Coupling of the thiophene and pyrazole rings: This final step involves the formation of a carbon-carbon bond between the thiophene and pyrazole rings, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-thiophen-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the chlorophenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenylsulfanyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-thiophen-2-ylmethanone has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of diverse chemical structures.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-thiophen-2-ylmethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Similar compounds to [4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-thiophen-2-ylmethanone include:

    [4-(4-Chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine]: This compound features a pyrimidine ring instead of a pyrazole ring, offering different electronic properties and reactivity.

    [4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine]: This compound contains a thiazole ring and a chlorofluorophenyl group, providing distinct biological activities and applications.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various scientific fields.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-10-15(22-13-7-5-12(17)6-8-13)11(2)19(18-10)16(20)14-4-3-9-21-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYKXNRCDFTOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CS2)C)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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